![molecular formula C16H18ClN3O2 B1393831 12',14'-Dioxa-2',8'-diazaspiro[piperidine-4,7'-tetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadecane]-1'(9'),3',5',10',15'-pentaene hydrochloride CAS No. 1242267-95-3](/img/structure/B1393831.png)
12',14'-Dioxa-2',8'-diazaspiro[piperidine-4,7'-tetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadecane]-1'(9'),3',5',10',15'-pentaene hydrochloride
Overview
Description
12',14'-Dioxa-2',8'-diazaspiro[piperidine-4,7'-tetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadecane]-1'(9'),3',5',10',15'-pentaene hydrochloride is a useful research compound. Its molecular formula is C16H18ClN3O2 and its molecular weight is 319.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality 12',14'-Dioxa-2',8'-diazaspiro[piperidine-4,7'-tetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadecane]-1'(9'),3',5',10',15'-pentaene hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 12',14'-Dioxa-2',8'-diazaspiro[piperidine-4,7'-tetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadecane]-1'(9'),3',5',10',15'-pentaene hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
One key area of research involving this compound is in the synthesis of novel derivatives. For example, Khrustaleva et al. (2017) demonstrated the aminomethylation of Guareschi imides, leading to the formation of 1'-benzyl-2,4-dioxo-1H,5H-spiro[3,7-diazabicyclo[3.3.1]nonane-9,4'-piperidine]-1,5-dicarbonitrile derivatives, a process that might be relevant for compounds similar to 12',14'-Dioxa-2',8'-diazaspiro[piperidine-4,7'-tetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadecane]-1'(9'),3',5',10',15'-pentaene hydrochloride (Khrustaleva et al., 2017).
Stereoselective Synthesis
Thirumalai et al. (2015) focused on the stereoselective synthesis of complex spiro compounds. Their work on synthesizing cis-10’,14’-diazaspiro derivatives under solvent-free conditions highlights methodologies potentially applicable to synthesizing similar spiro compounds (Thirumalai et al., 2015).
Structural Analysis and Modifications
The research by Frolov et al. (2013) on synthesizing and aminomethylating 9-aza-3-azoniaspiro[5,5]undeca-7,10-diene-8-selenolates illustrates the structural modifications and analyses that can be applied to spiro compounds. Their work could provide insights into similar modifications for 12',14'-Dioxa-2',8'-diazaspiro compounds (Frolov et al., 2013).
Application in Organic Chemistry
In organic chemistry, the manipulation of spiro compounds like 12',14'-Dioxa-2',8'-diazaspiro is a key area of research. Menzek & Altundas (2006) explored the bromination of related compounds, leading to new intramolecular oxygen migrations, a concept that could be applicable to 12',14'-Dioxa-2',8'-diazaspiro compounds (Menzek & Altundas, 2006).
Exploring Complex Molecular Structures
Research by Roeber et al. (1975) on the reaction of 1,2-Diketones with Malononitrile under Piperidine-Catalysis provides insights into the formation and manipulation of complex molecular structures, potentially relevant to the spiro compound (Roeber et al., 1975).
Design and Synthesis in Steroid Chemistry
The study by López-Ramos et al. (2017) on the design and synthesis of new dioxa diazaspiro derivatives from steroids is an example of applying complex spiro chemistry in steroid synthesis, which might be relevant to the research on 12',14'-Dioxa-2',8'-diazaspiro compounds (López-Ramos et al., 2017).
properties
IUPAC Name |
spiro[12,14-dioxa-2,8-diazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),3,5,9,11(15)-pentaene-7,4'-piperidine];hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2.ClH/c1-2-15-16(3-5-17-6-4-16)18-11-8-13-14(21-10-20-13)9-12(11)19(15)7-1;/h1-2,7-9,17-18H,3-6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGROZXCQCCEGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CN3C4=CC5=C(C=C4N2)OCO5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
12',14'-Dioxa-2',8'-diazaspiro[piperidine-4,7'-tetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadecane]-1'(9'),3',5',10',15'-pentaene hydrochloride | |
CAS RN |
1242267-95-3 | |
Record name | Spiro[[1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4(5H),4′-piperidine], hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242267-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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